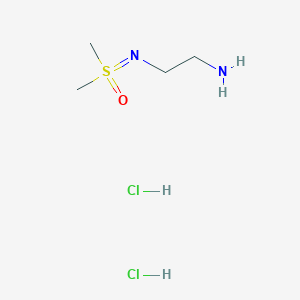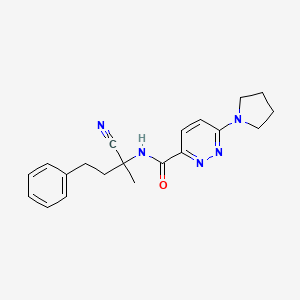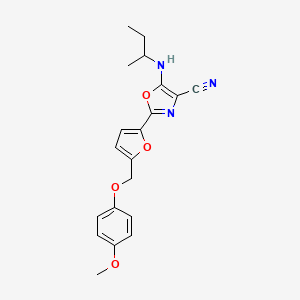![molecular formula C11H11N3O2 B3010300 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 306321-48-2](/img/structure/B3010300.png)
9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPP is a pyrido[1,2-a]pyrimidine derivative that has shown promising results in various studies related to cancer therapy and other diseases.
Mecanismo De Acción
The mechanism of action of 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival. This compound also inhibits the JAK/STAT pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In addition, this compound has been shown to induce cell cycle arrest at the G0/G1 phase by inhibiting the expression of cyclin D1 and CDK4.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde in lab experiments include its high potency and specificity towards cancer cells. This compound has been shown to have low toxicity towards normal cells, making it a potential candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its low solubility in water and its instability in biological fluids.
Direcciones Futuras
There are several future directions for research on 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. One direction is to study the potential of this compound as a combination therapy with other anti-cancer agents. Another direction is to investigate the potential of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility and stability in biological fluids.
Conclusion
In conclusion, this compound is a promising chemical compound that has shown potential as a therapeutic agent in various scientific research studies. The synthesis method of this compound involves the condensation of 2-amino-3-cyano-4-methylpyridine with 2-methylamino-4H-pyrido[1,2-a]pyrimidin-4-one. This compound has been studied extensively for its potential as an anti-cancer agent and has shown promising results in inducing apoptosis and cell cycle arrest in cancer cells. This compound has also shown potential in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Further research is needed to optimize the synthesis method of this compound and to investigate its potential as a combination therapy with other anti-cancer agents.
Métodos De Síntesis
The synthesis of 9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves the condensation of 2-amino-3-cyano-4-methylpyridine with 2-methylamino-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of acetic anhydride. The product obtained is then treated with hydrochloric acid to yield this compound.
Aplicaciones Científicas De Investigación
9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has been studied extensively for its potential as an anti-cancer agent. Studies have shown that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to inhibit the growth of drug-resistant cancer cells. In addition to cancer therapy, this compound has shown potential in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
9-methyl-2-(methylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-4-3-5-14-10(7)13-9(12-2)8(6-15)11(14)16/h3-6,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDPNAASNKSGJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-(2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B3010220.png)

![3-(4-methoxyphenyl)-7-((4-(trifluoromethyl)benzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3010225.png)
![5-Bromo-2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010227.png)

![1-Naphthalen-2-ylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B3010229.png)
![5-Bromo-2-{[1-(2-phenoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B3010230.png)


![[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3010238.png)
